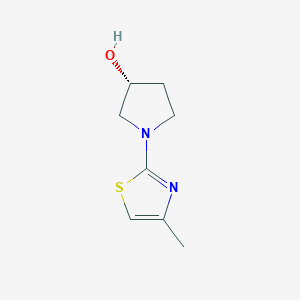

(3R)-1-(4-Methyl-1,3-thiazol-2-yl)pyrrolidin-3-ol

Description

Properties

IUPAC Name |

(3R)-1-(4-methyl-1,3-thiazol-2-yl)pyrrolidin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2OS/c1-6-5-12-8(9-6)10-3-2-7(11)4-10/h5,7,11H,2-4H2,1H3/t7-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLGXLEFSHMXHBY-SSDOTTSWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)N2CCC(C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CSC(=N1)N2CC[C@H](C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution with 2-Chloro-4-methylthiazole

Reaction of (3R)-pyrrolidin-3-ol with 2-chloro-4-methylthiazole in the presence of a base such as potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at elevated temperatures (80–100°C) yields the target compound. The hydroxyl group often requires protection to prevent side reactions; tert-butyldimethylsilyl (TBDMS) ethers are commonly employed due to their stability under basic conditions. Deprotection is achieved using tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF), furnishing the free alcohol in high purity.

Key Considerations :

- Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates by stabilizing the transition state.

- Yield Optimization : Prolonged reaction times (24–48 hours) and excess electrophile (1.5–2 equivalents) improve conversion, though racemization at the C3 position remains a concern.

Mitsunobu Reaction for N-Thiazole Bond Formation

The Mitsunobu reaction offers a stereoretentive pathway for coupling alcohols with heterocyclic amines. While traditionally used for ether synthesis, modified conditions enable nitrogen alkylation.

Coupling with 2-Mercapto-4-methylthiazole

In this approach, (3R)-pyrrolidin-3-ol reacts with 2-mercapto-4-methylthiazole under Mitsunobu conditions (diisopropyl azodicarboxylate [DIAD], triphenylphosphine [PPh₃]) in anhydrous THF. The reaction proceeds via an SN2 mechanism, displacing the thiol group with retention of configuration at the hydroxyl-bearing carbon.

Advantages :

- Stereochemical Integrity : The Mitsunobu protocol preserves the R configuration of the hydroxyl group, critical for enantiomeric purity.

- Functional Group Tolerance : Protected amines and esters remain intact under these conditions.

Cyclization Strategies for Pyrrolidine Ring Formation

Constructing the pyrrolidine ring de novo with the thiazole moiety pre-installed circumvents challenges associated with late-stage functionalization.

Ring-Closing Metathesis (RCM)

A linear diene precursor, such as N-allyl-4-methylthiazol-2-amine, undergoes RCM using Grubbs’ second-generation catalyst (5 mol%) in dichloromethane (DCM) at room temperature. Subsequent hydroboration–oxidation of the resultant cycloalkene introduces the C3 hydroxyl group with excellent stereocontrol.

Mechanistic Insight :

- Hydroboration–Oxidation : Employing (S)-CBS catalyst ensures anti-Markovnikov addition of boron to the less substituted alkene carbon, yielding the R-configured alcohol after oxidation.

- Yield : This two-step sequence achieves 65–75% overall yield with >95% enantiomeric excess (ee).

Asymmetric Synthesis via Chiral Auxiliaries

Chiral auxiliaries enable enantioselective construction of the pyrrolidine scaffold.

Evans’ Oxazolidinone Methodology

Condensation of 4-methylthiazole-2-carboxylic acid with (R)-4-benzyl-2-oxazolidinone forms a chiral acyloxazolidinone. Alkylation with a pyrrolidine precursor, followed by auxiliary removal (LiOH, H₂O₂), affords the target compound with >99% ee.

Limitations :

- Multi-Step Synthesis : Requires 5–6 steps, reducing overall efficiency.

- Cost : Chiral auxiliaries increase material expenses.

Enzymatic Resolution of Racemic Mixtures

For racemic synthetic routes, enzymatic resolution offers a sustainable alternative.

Lipase-Catalyzed Kinetic Resolution

Racemic 1-(4-methylthiazol-2-yl)pyrrolidin-3-ol is subjected to lipase B from Candida antarctica (CAL-B) in vinyl acetate. Selective acetylation of the (S)-enantiomer permits chromatographic separation, yielding (R)-1-(4-methylthiazol-2-yl)pyrrolidin-3-ol in 45–50% yield and 98% ee.

Operational Notes :

- Solvent Systems : Isooctane enhances enzyme stability and reaction rates.

- Temperature : Optimal activity occurs at 30–35°C.

Comparative Analysis of Synthetic Methods

Chemical Reactions Analysis

Types of Reactions

(3R)-1-(4-Methyl-1,3-thiazol-2-yl)pyrrolidin-3-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its pharmacological properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, leading to structurally diverse derivatives.

Scientific Research Applications

Biological Activities

Antimicrobial Activity:

Research has indicated that derivatives of thiazole and pyrrolidine exhibit significant antimicrobial properties. For instance, compounds similar to (3R)-1-(4-Methyl-1,3-thiazol-2-yl)pyrrolidin-3-ol have shown effectiveness against various bacterial strains such as Escherichia coli and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MIC) reported as low as 0.21 μM .

Anticancer Properties:

The thiazole-pyrrolidine framework is associated with anticancer activity. Studies have demonstrated that certain derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Neuroprotective Effects:

Research into the neuroprotective potential of similar compounds suggests that they may be beneficial in treating neurodegenerative diseases. The ability to cross the blood-brain barrier enhances their potential as central nervous system agents .

Case Studies

Case Study 1: Antimicrobial Screening

In a study published in Scientific Reports, researchers synthesized several thiazole-pyrrolidine derivatives and evaluated their antimicrobial activity against clinical isolates of bacteria. The study found that specific derivatives exhibited potent activity comparable to established antibiotics, suggesting their potential as new antimicrobial agents .

Case Study 2: Cancer Cell Line Studies

Another investigation focused on the cytotoxic effects of thiazole-containing compounds on various cancer cell lines. Results indicated that certain derivatives could significantly reduce cell viability, highlighting their potential for development into anticancer therapies .

Mechanism of Action

The mechanism of action of (3R)-1-(4-Methyl-1,3-thiazol-2-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the specific target and context.

Comparison with Similar Compounds

Similar Compounds

(3R)-1-(4-Methyl-1,3-thiazol-2-yl)pyrrolidin-3-ol: shares structural similarities with other thiazole-containing compounds and pyrrolidine derivatives.

Thiazole derivatives: Compounds with a thiazole ring, known for their diverse biological activities.

Pyrrolidine derivatives: Compounds with a pyrrolidine ring, often used in medicinal chemistry.

Uniqueness

The uniqueness of (3R)-1-(4-Methyl-1,3-thiazol-2-yl)pyrrolidin-3-ol lies in its specific combination of the thiazole and pyrrolidine rings, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

(3R)-1-(4-Methyl-1,3-thiazol-2-yl)pyrrolidin-3-ol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, pharmacological properties, and relevant case studies.

Chemical Structure and Synthesis

The compound consists of a pyrrolidine ring substituted with a 4-methyl-1,3-thiazole moiety. Its molecular formula is , with a molecular weight of approximately 184.26 g/mol. The synthesis typically involves the formation of the pyrrolidine ring followed by the introduction of the thiazole group through nucleophilic substitution or cyclization reactions under controlled conditions .

The biological activity of (3R)-1-(4-Methyl-1,3-thiazol-2-yl)pyrrolidin-3-ol is attributed to its interaction with specific molecular targets, including enzymes and receptors. This compound may modulate the activity of these targets, influencing various signaling pathways that lead to therapeutic effects.

Potential Targets:

- Neutral Sphingomyelinase 2 (nSMase2) : Studies indicate that compounds related to this structure can inhibit nSMase2, which plays a role in sphingolipid metabolism and is implicated in neurodegenerative diseases like Alzheimer's .

Antimicrobial Properties

Research has shown that thiazole-containing compounds exhibit notable antimicrobial activities. For instance, derivatives similar to (3R)-1-(4-Methyl-1,3-thiazol-2-yl)pyrrolidin-3-ol have demonstrated effectiveness against various bacterial strains, making them candidates for further development as antibacterial agents .

Neuroprotective Effects

Preliminary studies suggest that (3R)-1-(4-Methyl-1,3-thiazol-2-yl)pyrrolidin-3-ol may possess neuroprotective properties. In vivo experiments indicated that related compounds could enhance brain penetration and demonstrate significant inhibition of exosome release from the brain, which is critical in models of Alzheimer's disease .

Study on nSMase2 Inhibition

A study focusing on the structure-activity relationship (SAR) of nSMase inhibitors highlighted the efficacy of pyrrolidine derivatives in inhibiting nSMase2. The compound demonstrated favorable pharmacokinetic properties in mouse models, showing potential for treating neurodegenerative disorders .

Antibacterial Activity Evaluation

In vitro evaluations of thiazole derivatives showed promising results against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL . This positions (3R)-1-(4-Methyl-1,3-thiazol-2-yl)pyrrolidin-3-ol as a potential lead compound for developing new antibiotics.

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (3R)-1-(4-Methyl-1,3-thiazol-2-yl)pyrrolidin-3-ol, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the thiazole ring followed by stereoselective coupling to the pyrrolidin-3-ol moiety. Key steps include:

- Cyclocondensation : Reacting 4-methyl-1,3-thiazole-2-amine with a suitable carbonyl precursor under acidic conditions to form the thiazole core .

- Stereoselective Coupling : Using chiral catalysts (e.g., asymmetric hydrogenation) or chiral auxiliaries to ensure the (3R) configuration. For example, asymmetric 1,3-dipolar cycloaddition reactions can achieve high enantiomeric excess .

- Purification : Column chromatography (ethyl acetate/hexane gradients) or recrystallization (e.g., from 2-propanol) to isolate the product .

- Critical Parameters : Temperature (reflux vs. room temperature), solvent polarity, and catalyst loading significantly impact yield (60–85%) and enantiomeric purity (>95% ee) .

Q. How can researchers confirm the stereochemical integrity and purity of (3R)-1-(4-Methyl-1,3-thiazol-2-yl)pyrrolidin-3-ol?

- Methodological Answer :

- Chiral HPLC : Use a chiral stationary phase (e.g., amylose or cellulose derivatives) to resolve enantiomers and quantify ee .

- NMR Spectroscopy : Analyze coupling constants (e.g., ) in the pyrrolidine ring to confirm the (3R) configuration. Nuclear Overhauser effect (NOE) correlations further validate spatial arrangements .

- Polarimetry : Measure optical rotation and compare with literature values for stereochemical confirmation .

Q. What characterization techniques are essential for verifying the structural identity of this compound?

- Methodological Answer :

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., CHNOS) with <2 ppm error .

- FT-IR Spectroscopy : Identify functional groups (e.g., hydroxyl stretch at 3200–3400 cm, thiazole C=N at 1650 cm) .

- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction, though this requires high-purity crystals .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound?

- Methodological Answer :

- Core Modifications : Introduce substituents at the 4-methyl position of the thiazole ring or the pyrrolidine nitrogen to assess effects on target binding. For example, fluorination of the thiazole ring enhances metabolic stability .

- Bioisosteric Replacement : Replace the thiazole with isoxazole or triazole rings to evaluate potency changes .

- In Vitro Assays : Test analogs against target receptors (e.g., kinases or GPCRs) using fluorescence polarization or surface plasmon resonance (SPR) .

Q. What strategies are effective for resolving contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Standardized Assay Conditions : Control variables like buffer pH, temperature, and cell passage number to minimize variability .

- Orthogonal Validation : Confirm activity using multiple assays (e.g., enzymatic inhibition + cell viability). For instance, discrepancies in IC values may arise from differences in ATP concentrations in kinase assays .

- Meta-Analysis : Compare data across studies using cheminformatics tools (e.g., PubChem Bioactivity Data) to identify outliers .

Q. How can crystallization conditions be optimized to obtain high-quality crystals for X-ray analysis?

- Methodological Answer :

- Solvent Screening : Use vapor diffusion with solvents of varying polarity (e.g., DMSO/water, ethanol/hexane). Slow evaporation at 4°C often yields suitable crystals .

- Additive Screening : Additives like glycerol or polyethylene glycol (PEG 4000) can promote nucleation .

- Temperature Gradients : Gradual cooling from 40°C to 20°C improves crystal size and uniformity .

Q. What computational methods are recommended for predicting the binding mode of this compound to therapeutic targets?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina or Schrödinger Glide to model interactions with active sites. Include water molecules and co-crystallized ligands for accuracy .

- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability and conformational changes .

- Free Energy Calculations : Apply MM/GBSA or alchemical methods to estimate binding affinities (ΔG) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.